molecular formula C28H24N2O5 B2566283 (E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326007-80-1

(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2566283
CAS No.: 326007-80-1
M. Wt: 468.509
InChI Key: CUQNESUNHADEPP-CSKARUKUSA-N
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Description

The compound “(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-yl group, an acryloyl group, a piperidin-4-yl group, and a benzo[de]isoquinoline-1,3(2H)-dione group .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The benzo[d][1,3]dioxol-5-yl group, acryloyl group, piperidin-4-yl group, and benzo[de]isoquinoline-1,3(2H)-dione group each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For example, the acryloyl group could potentially undergo addition reactions, and the piperidin-4-yl group could potentially participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could potentially increase the compound’s stability and affect its solubility .

Scientific Research Applications

Photopolymerization Initiators

Acrylated naphthalimide compounds, including structures related to the queried chemical, have been designed and synthesized as one-component visible light initiators for photopolymerization. Studies have confirmed their structures and investigated their photopolymerization behavior, showing good initiating performance and high migration stability in cured films. This application is particularly relevant in the field of polymer chemistry, where efficient and stable photoinitiators are crucial for developing high-performance materials (Yang et al., 2018).

Synthetic Methods for Isoquinoline-1,3-diones

Recent developments in synthetic chemistry have focused on isoquinoline-1,3(2H,4H)-dione compounds, with various methods employing acryloyl benzamides as key substrates. These methods utilize different radical precursors, highlighting the compound's significance in the synthesis of complex molecules and its potential in various chemical transformations (Niu & Xia, 2022).

Luminescent Properties and Photo-Induced Electron Transfer

Studies on naphthalimide derivatives, including those similar to the queried compound, have explored their luminescent properties and photo-induced electron transfer (PET) mechanisms. These compounds exhibit specific fluorescence behavior and quantum yields, making them useful in applications such as pH probes and fluorescence quenching studies, potentially relevant in sensor technology and molecular probes (Gan et al., 2003).

Ene-Type Reactions and Acyl Group Transfer

Research on ene-type reactions involving the transfer of acyl groups has included studies on compounds structurally related to the queried chemical. These reactions are significant for the synthesis of complex organic molecules, demonstrating the compound's utility in organic synthesis and its potential for creating new chemical entities with diverse functionalities (Bottomley et al., 1980).

Thermally Activated Delayed Fluorescence (TADF) Emitters

Benzoisoquinoline-1,3-dione, a core moiety in the queried compound, has been utilized as an electron acceptor in donor-acceptor type TADF emitters. This application underscores the compound's importance in materials science, particularly in the development of high-efficiency organic light-emitting diodes (OLEDs) for display and lighting technologies (Yun & Lee, 2017).

Future Directions

Future research could focus on further elucidating the synthesis, properties, and potential applications of this compound. This could include exploring different synthetic routes, investigating the compound’s reactivity, and studying its potential uses in various fields .

Properties

IUPAC Name

2-[[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5/c31-25(10-8-18-7-9-23-24(15-18)35-17-34-23)29-13-11-19(12-14-29)16-30-27(32)21-5-1-3-20-4-2-6-22(26(20)21)28(30)33/h1-10,15,19H,11-14,16-17H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQNESUNHADEPP-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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